molecular formula C13H15NO3 B2650870 Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate CAS No. 1820735-32-7

Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate

Cat. No.: B2650870
CAS No.: 1820735-32-7
M. Wt: 233.267
InChI Key: LMZMCAUQHBHMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate (CAS: Not explicitly provided in evidence; product code SY205681 ) is a substituted acrylate ester featuring a cyano group at the C2 position and a 4-(hydroxymethyl)phenyl substituent at C3. This compound belongs to a broader class of α-cyano acrylates, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like pyridones and pharmacologically active molecules. The hydroxymethyl (-CH2OH) group on the phenyl ring distinguishes it from analogs with methoxy, methyl, or halogen substituents, influencing its polarity, solubility, and reactivity.

Structurally, such compounds often exhibit syn-periplanar conformations across the C=C bond, as observed in analogs like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, where the C4–C8–C9–C10 torsion angle is 3.2° . This stereoelectronic arrangement enhances their suitability for cyclocondensation reactions under solvent-free microwave-assisted conditions, yielding high-purity products .

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)12(8-14)7-10-3-5-11(9-15)6-4-10/h3-6,12,15H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZMCAUQHBHMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate typically involves the reaction of ethyl cyanoacetate with 4-(hydroxymethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug design and biochemical research .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties Applications References
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate 4-(CH2OH) C13H13NO3 (inferred) ~243.25 (calculated) Polar due to -CH2OH; likely higher solubility in polar solvents Pharmaceutical intermediates
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH3 C13H13NO3 243.25 Syn-periplanar conformation (torsion angle 3.2°); used in pyridone synthesis Heterocycle synthesis
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate 4-CF3 C13H10F3NO2 269.22 Electron-withdrawing CF3 group; irritant (Xi hazard class) Agrochemical intermediates
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 4-OH C12H11NO3 217.22 High reactivity due to phenolic -OH; irritant Dye or polymer synthesis
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-(OCH3)2 C14H15NO4 261.27 Enhanced steric hindrance; microwave-compatible synthesis Medicinal chemistry scaffolds

Key Observations:

  • Polarity and Solubility: The hydroxymethyl (-CH2OH) group in the target compound increases hydrophilicity compared to methoxy (-OCH3) or trifluoromethyl (-CF3) analogs, making it more suitable for aqueous-phase reactions .
  • Reactivity: Electron-withdrawing groups (e.g., -CF3) enhance electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic additions. In contrast, hydroxymethyl may promote hydrogen bonding, affecting crystallization behavior .
  • Safety Profile: Compounds with -OH (e.g., 4-hydroxyphenyl analog) or -CF3 groups are classified as irritants, suggesting similar handling precautions for the hydroxymethyl derivative .

Research Findings and Data

Structural Analysis

X-ray crystallography of analogs reveals planar geometries. For instance, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation, stabilizing the conjugated system . Similar studies on the hydroxymethyl derivative could clarify its solid-state behavior.

Hazard Classification

  • Irritancy: Analogs with -OH (4-hydroxyphenyl) or -CF3 groups are labeled irritants (Xi), suggesting comparable hazards for the hydroxymethyl compound .
  • Storage: Most derivatives (e.g., 4-CF3 analog) are stable at room temperature, avoiding decomposition .

Biological Activity

Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate, with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

The compound is typically synthesized through a Knoevenagel condensation followed by esterification. The general reaction involves ethyl cyanoacetate and 4-(hydroxymethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction conditions can be optimized for higher yield and purity, often utilizing continuous flow reactors in industrial settings.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.
  • Reduction : The cyano group can be reduced to an amine.
  • Substitution : The ester group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The cyano group acts as an electrophile, enabling it to react with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter protein function, making it a valuable compound in drug design and biochemical research.

Applications in Research

  • Enzyme Interaction Studies : The compound is used in studies investigating enzyme interactions and metabolic pathways, contributing to our understanding of various biochemical processes.
  • Antioxidant Activity : Research has indicated that compounds with similar structures may exhibit antioxidant properties, potentially influencing cellular stress responses .
  • Potential Therapeutic Uses : Its unique structure allows for exploration in therapeutic applications, particularly in cancer research where modulation of enzyme activity is crucial .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways. This inhibition was linked to the compound's electrophilic nature, which allowed it to form covalent bonds with active site residues of target enzymes.

Case Study 2: Antioxidant Effects

In vitro assays have shown that derivatives of this compound possess significant antioxidant activity. This effect was measured by the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundCyano and hydroxymethyl groupsEnzyme inhibition, potential antioxidant
Ethyl 2-cyano-3-phenylpropanoateLacks hydroxymethyl groupLower reactivity in biochemical contexts
Mthis compoundMethyl ester instead of ethylDifferences in solubility and reactivity

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate?

The compound is typically synthesized via nucleophilic addition or esterification reactions. For example, ethyl cyanoacetate can react with 4-(hydroxymethyl)benzaldehyde under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated nitrile intermediate, followed by esterification. A reported method involves partial hydrolysis and decarboxylation using H₂SO₄ in refluxing acetic acid/water to isolate intermediates . Optimization of stoichiometry and reaction time is critical to achieving yields >90%.

Q. Which spectroscopic techniques are employed for structural characterization?

Key techniques include:

  • X-ray crystallography for resolving crystal packing and bond angles (e.g., C≡N bond length ~1.15 Å and ester carbonyl geometry) .
  • NMR spectroscopy (¹H/¹³C) to confirm the hydroxymethyl phenyl group (δ ~4.6 ppm for -CH₂OH) and cyano group (no direct proton signal).
  • FT-IR for functional group validation (C≡N stretch ~2200 cm⁻¹, ester C=O ~1720 cm⁻¹).

Q. What are the key functional groups and their reactivity?

The molecule contains three reactive sites:

  • Cyano group (-CN) : Participates in nucleophilic additions (e.g., with Grignard reagents) and cyclization reactions.
  • Ester group (-COOEt) : Susceptible to hydrolysis (acid/base-catalyzed) or reduction (LiAlH₄ → alcohol).
  • Hydroxymethyl (-CH₂OH) : Can be oxidized to a carboxylic acid (KMnO₄) or functionalized via etherification .

Q. How is the compound typically purified after synthesis?

Common methods include:

  • Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating isomers or intermediates.
  • Distillation under reduced pressure for high-purity liquid phases .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

  • Catalyst selection : Palladium catalysts (e.g., PdCl₂(dppf)) improve cross-coupling efficiency in aryl-substituted intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in condensation steps.
  • Temperature control : Reflux in toluene (110°C) minimizes side reactions during esterification .

Q. How to resolve contradictions in reactivity data across studies?

  • Controlled comparative experiments : Replicate reactions under varying pH, solvent, and temperature conditions.
  • Computational modeling : Use DFT calculations to predict reaction pathways (e.g., activation energies for hydrolysis vs. decarboxylation) .
  • Isolation of intermediates : Characterize transient species via quenching and LC-MS to identify competing mechanisms .

Q. What mechanistic insights exist for its hydrolysis and decarboxylation?

Acid-catalyzed hydrolysis (H₂SO₄/H₂O) proceeds via protonation of the ester carbonyl, followed by nucleophilic attack to form a tetrahedral intermediate. Subsequent decarboxylation releases CO₂ and generates a stabilized carbanion, which protonates to yield the final product .

Q. How to address stability challenges during storage?

  • Storage conditions : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of the hydroxymethyl group.
  • Light sensitivity : Use amber vials to avoid photodegradation of the cyano group.
  • Moisture control : Store with desiccants (silica gel) to inhibit ester hydrolysis .

Q. What methodologies evaluate its biological activity?

  • Antioxidant assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity.
  • Anti-inflammatory studies : COX-2 inhibition assays (ELISA) and in vivo models (e.g., carrageenan-induced edema in rats) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index.

Q. How can computational tools predict its reactivity or interactions?

  • Molecular docking : Simulate binding affinity with target proteins (e.g., cyclooxygenase) using AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.